molecular formula C11H17NO5S B6267567 tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2167618-39-3

tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B6267567
CAS RN: 2167618-39-3
M. Wt: 275.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate (TBTA) is an organic compound with a molecular formula of C9H14O5S. TBTA is a member of the class of compounds known as tert-butyl esters, which are esters of tert-butyl alcohol. TBTA is a colorless, odorless, and slightly water-soluble compound. TBTA has been used as a reagent in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, as well as in the analysis of biological samples. TBTA has also been used in a variety of biochemical and physiological studies.

Mechanism of Action

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate acts as a reagent in a variety of scientific research applications. In the synthesis of organic compounds, tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate acts as an acid catalyst, which helps to speed up the reaction. In the analysis of biological samples, tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate acts as a reagent that helps to extract and separate the desired compounds from the sample. In biochemical and physiological studies, tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate acts as a reagent that helps to measure the concentration of certain compounds in the sample.
Biochemical and Physiological Effects
tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate has been used in a variety of biochemical and physiological studies. It has been found to have a stimulatory effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate in lab experiments include its low cost, its low toxicity, and its ease of use. The main limitation of using tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate in lab experiments is that it is not as effective as other reagents in certain applications. For example, it is not as effective as other reagents in the analysis of biological samples.

Future Directions

There are a number of potential future directions for the use of tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate in scientific research. These include its use in the synthesis of new organic compounds, its use in the analysis of biological samples, its use in the study of biochemical and physiological processes, and its use in the development of new drugs and other compounds. Additionally, tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate could be used in the development of new catalysts, as well as in the development of new analytical techniques.

Synthesis Methods

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate can be synthesized from tert-butyl alcohol and thioacetic acid in the presence of a suitable catalyst. The reaction is typically carried out at temperatures of around 100°C, and the reaction time is typically around 2 hours. The reaction typically yields a product that is around 95% pure. The purity of the product can be increased by recrystallization or chromatography.

Scientific Research Applications

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, as well as in the analysis of biological samples. tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate has also been used in a variety of biochemical and physiological studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate involves the reaction of tert-butyl 2-aminothiophene-3-carboxylate with ethyl chloroformate and triethylamine, followed by reaction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite to form the desired product.", "Starting Materials": [ "tert-butyl 2-aminothiophene-3-carboxylate", "ethyl chloroformate", "triethylamine", "2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)", "sodium hypochlorite" ], "Reaction": [ "Step 1: React tert-butyl 2-aminothiophene-3-carboxylate with ethyl chloroformate and triethylamine to form tert-butyl 2-(ethoxycarbonyl)aminothiophene-3-carboxylate.", "Step 2: Add TEMPO and sodium hypochlorite to the reaction mixture from step 1 and stir at room temperature for several hours.", "Step 3: Purify the resulting product by column chromatography to obtain tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate." ] }

CAS RN

2167618-39-3

Product Name

tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

Molecular Formula

C11H17NO5S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.